molecular formula C7H8ClNO2 B1428655 (6-Chloro-5-methoxypyridin-3-yl)methanol CAS No. 915107-47-0

(6-Chloro-5-methoxypyridin-3-yl)methanol

Cat. No. B1428655
CAS RN: 915107-47-0
M. Wt: 173.6 g/mol
InChI Key: RZQRRUODDCZJOA-UHFFFAOYSA-N
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Description

“(6-Chloro-5-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(6-Chloro-5-methoxypyridin-3-yl)methanol” is 1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(6-Chloro-5-methoxypyridin-3-yl)methanol” has a molecular weight of 173.6 g/mol . It is a solid substance with a melting point of 36 - 38 degrees Celsius .

Scientific Research Applications

Environmental Chemistry

Lastly, research into the environmental fate of (6-Chloro-5-methoxypyridin-3-yl)methanol can provide insights into how similar compounds degrade in nature, which is essential for assessing their environmental impact and designing greener chemicals.

Each of these fields leverages the unique chemical structure of (6-Chloro-5-methoxypyridin-3-yl)methanol to explore new frontiers in science and technology. The compound’s reactivity and functional groups make it a valuable tool across various domains of chemical research .

Safety And Hazards

The safety information for “(6-Chloro-5-methoxypyridin-3-yl)methanol” includes several hazard statements: H302, H312, H332 . These codes indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking, or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing it in a dry place and in a closed container (P402 + P404) .

properties

IUPAC Name

(6-chloro-5-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQRRUODDCZJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-5-methoxypyridin-3-yl)methanol

Synthesis routes and methods

Procedure details

To a suspension of 6-chloro-5-methoxynicotinic acid (0.54 g, 2.9 mmol) in THF (5 mL) at 25° C. was added borane (1.0 M in THF, 5.8 mL, 5.8 mmol) dropwise. The mixture was let stir for 5 h, after which TLC showed complete conversion. The reaction was quenched with 2 M HCl until bubbling subsided and mixture extracted with dichloromethane (3×). The combined organic layers were dried over MgSO4 and concentrated to furnish the product (6-chloro-5-methoxypyridin-3-yl)methanol as a white solid (0.49 mg (97%); mp 60-63° C.; 1H NMR (400 MHz, CDCl3) δ 7.95 (d, 1H), 7.30 (d, 1H), 4.74 (s, 2H), 3.94 (s, 3H): LC-MS (ELSD): Exact mass calcd for C7H8ClNO2 [M]+, 173. Found 173.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-5-methoxypyridin-3-yl)methanol
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